9-Hydroxy-8-methyl-1H-phenalen-1-one
Description
Contextualizing Polycyclic Aromatic Ketones within Natural Product Chemistry
Polycyclic aromatic ketones are a subgroup of oxygenated polycyclic aromatic hydrocarbons (OPAHs), which are characterized by a ketone or quinone group attached to a structure of two or more fused aromatic rings. nih.govmdpi.com While often associated with environmental pollutants resulting from the incomplete combustion of organic materials like fossil fuels, wood, and coal, these compounds are also prevalent in nature. researchgate.netnih.govwikipedia.orgnih.gov
In the realm of natural product chemistry, polycyclic aromatic ketones are recognized as significant secondary metabolites in various organisms. nih.gov Phenalenones, for instance, are found in both microbial and plant sources. researchgate.netnih.gov In higher plants, they often function as phytoalexins, which are antimicrobial compounds synthesized by the plant in response to threats from pathogens, conferring resistance. researchgate.netnih.gov The natural occurrence of these compounds is not limited to terrestrial life; they have been isolated from fungi associated with marine organisms like sponges and algae. researchgate.netnih.gov The structural diversity of these natural ketones, arising from different substitution patterns on the core aromatic structure, leads to a wide array of biological functions.
Significance of the Phenalenone Core Structure in Advanced Chemical Biology Research
The phenalenone core, a hydroxy perinaphthenone three-fused-ring system, is a structurally unique aromatic polyketide that has garnered significant attention in chemical biology. researchgate.netnih.gov This interest stems from the diverse and potent biological activities exhibited by compounds containing this scaffold. researchgate.netnih.gov
Phenalenone derivatives isolated from natural sources, particularly fungi, have demonstrated a broad spectrum of bioactivities, including cytotoxic, antimicrobial, antioxidant, and anti-HIV properties. researchgate.netnih.gov Furthermore, they have shown inhibitory effects on various enzymes such as tyrosinase, α-glucosidase, lipase, acetylcholinesterase (AchE), and indoleamine 2,3-dioxygenase 1. researchgate.net This wide range of biological targets makes the phenalenone skeleton a promising lead structure for drug discovery and development. researchgate.net The rich nucleophilic nature of the core has also inspired chemists and biologists to synthesize novel derivatives in pursuit of enhanced or new therapeutic properties. researchgate.netnih.gov The ability of the phenalenone structure to act as a photosensitizer, efficiently producing singlet oxygen upon light irradiation, is another area of active research, with potential applications in photodynamic therapy and the development of photoactivated pesticides. researchgate.netacs.orgnih.gov
Overview of Current and Emerging Research Trajectories for Hydroxylated and Methylated Phenalenone Derivatives
Current research on hydroxylated and methylated phenalenone derivatives is focused on several key areas, including synthesis, characterization, and the exploration of their unique properties. A significant trajectory involves the synthesis of novel derivatives to explore their potential as photosensitizers. acs.orgnih.gov Researchers are investigating how different substitutions on the phenalenone skeleton influence the quantum yield of singlet oxygen, a key factor in photodynamic applications. nih.gov It has been observed that adding certain functional groups can either enhance or diminish these photosensitizing capabilities. nih.gov
Another important research avenue is the detailed structural characterization of these compounds using advanced spectroscopic techniques. researchgate.netacs.org The synthesis and analysis of molecules like 9-hydroxyphenalenone and its methyl derivatives using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy allows for precise assignment of their complex structures. researchgate.netacs.org This is particularly relevant for asymmetrically substituted phenalenones, such as 9-Hydroxy-8-methyl-1H-phenalen-1-one, where substitution leads to the existence of distinct tautomers in solution. researchgate.net Understanding the tautomerism and structural dynamics of these molecules is fundamental to correlating their structure with their chemical reactivity and biological function. Synthetic efforts also focus on creating specific isomers, such as the various phenylphenalenones, to systematically study how the position of substituents affects their biological activities, including antimicrobial and radical scavenging properties. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
78229-05-7 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-hydroxy-8-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-10-4-2-3-9-5-6-11(15)13(12(9)10)14(8)16/h2-7,16H,1H3 |
InChI Key |
ZYSZNQOPEDPROW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC=C2)C=CC(=O)C3=C1O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 9 Hydroxy 8 Methyl 1h Phenalen 1 One
Established Synthetic Routes for Phenalenone Derivatives
Established routes to the phenalenone core often involve building the tricyclic system from naphthalene (B1677914) precursors through various cyclization strategies.
Oxidative cyclization represents a powerful tool in the synthesis of complex natural products and heterocyclic systems. nih.gov In the context of phenalenones, oxidative strategies can be employed to form the characteristic tricyclic structure. One notable, albeit indirect, approach involves the oxidative dealkylation of phenalene (B1197917) precursors to yield functionalized phenalenones. researchgate.netacs.orgusach.cl This method starts with phenalenes, which are synthesized via an aminocatalyzed annulation and O-alkylation strategy, and then subjects them to oxidation to form the desired phenalenone product. researchgate.net While this has been applied to create 6-alkoxy phenalenones, the principle of oxidizing a pre-formed phenalene system is a key concept. acs.orgusach.cl Another well-known oxidative photocyclization, the Mallory-reaction, is effective for synthesizing phenanthrenes from stilbenes and demonstrates the utility of oxidation in forming polycyclic aromatic systems. nih.gov
The introduction of a hydroxyl group, particularly at the C-9 position, is a critical step in synthesizing compounds like 9-hydroxyphenalenone and its derivatives.
The synthesis of 9-hydroxyphenalenone often leverages a precursor containing a methoxy (B1213986) group that is later converted to a hydroxyl group. For instance, using 2-methoxynaphthalene (B124790) as a starting material in a Friedel-Crafts reaction sequence leads to a 9-methoxy derivative. researchgate.net Subsequent demethylation affords the final 9-hydroxyphenalenone. This precursor strategy is also employed in the multi-step synthesis of more complex derivatives like 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, which involves demethylation in the final steps. nih.gov
Chloromethyl intermediates are valuable for the functionalization of the phenalenone core, although they are more commonly used to introduce substituents at other positions rather than for direct hydroxylation at the C-9 position. For example, 2-(chloromethyl)-1H-phenalen-1-one serves as a versatile precursor for a wide array of derivatives. acs.org This intermediate can be converted into amines, azides, alcohols, and other functional groups via nucleophilic substitution, demonstrating a powerful method for derivatization. The methylene (B1212753) bridge in these 2-substituted derivatives helps to retain the photosensitizing properties of the parent phenalenone. acs.org
A highly effective and common strategy for constructing the phenalenone skeleton is a one-pot reaction involving a cascade of a Friedel-Crafts acylation followed by an intramolecular Michael addition. acs.org This method is used for the synthesis of 9-hydroxyphenalenone itself, starting from reagents like 2-methoxynaphthalene and cinnamoyl chloride. acs.orgresearchgate.net
The synthesis of 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a natural product from the water hyacinth, also utilizes this cascade reaction between acryloyl chloride and 2-methoxynaphthalene to form the initial 9-methoxyperinaphthanone intermediate. researchgate.netnih.gov This robust reaction sequence efficiently builds the tricyclic core of the phenalenone system. The mechanism involves the initial Lewis acid-catalyzed acylation of the electron-rich naphthalene ring, followed by an acid-catalyzed intramolecular cyclization (a Michael-type addition) to close the third ring. acs.org
| Reaction Type | Starting Materials | Key Intermediate | Final Product | Reference |
| Cascade Reaction | 2-Methoxynaphthalene, Cinnamoyl Chloride | N/A | 9-Hydroxyphenalenone | acs.org |
| Cascade Reaction | 2-Methoxynaphthalene, Acryloyl Chloride | 9-Methoxyperinaphthanone | 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one | researchgate.netnih.gov |
Hydroxylation Strategies from Precursor Compounds
Advanced Synthetic Approaches to Functionalized Phenalenones
Modern synthetic chemistry offers more advanced and efficient methods for creating complex molecules. For phenalenones, these approaches focus on improving yields, reducing reaction times, and enabling the synthesis of diverse derivatives. Microwave-assisted synthesis has been shown to drastically reduce reaction times for the preparation of 1H-phenalen-1-one from hours to minutes. acs.org
Furthermore, palladium-catalyzed C-H activation provides a concise route to functionalized heterocyclic systems, a strategy that could potentially be adapted for phenalenone synthesis. rsc.org Transition-metal-free synthetic protocols are also gaining traction due to their environmental benefits and are being developed for various heterocyclic compounds, including isoindolinones, which share structural similarities with parts of the phenalenone framework. rsc.org An aminocatalyzed annulation/O-alkylation strategy has been reported as an efficient way to synthesize the phenalene precursors needed for certain oxidative routes to phenalenones. researchgate.netusach.cl These advanced methods represent the forefront of synthetic efforts toward creating novel and functionalized phenalenone derivatives.
Regioselective Synthesis of Substituted Phenalenones
The regioselective synthesis of substituted phenalenones, including derivatives analogous to 9-Hydroxy-8-methyl-1H-phenalen-1-one, often relies on multi-step strategies that allow for precise placement of functional groups on the tricyclic core. While a direct, high-yield synthesis of this compound is not extensively documented in publicly available literature, established methods for constructing the phenalenone skeleton can be adapted to achieve the desired substitution.
One prominent approach involves a cascade Friedel-Crafts/Michael annulation reaction. researchgate.netnih.gov This method typically utilizes a substituted naphthalene derivative and an appropriate acyl chloride to construct the phenalenone framework. For the synthesis of a molecule like this compound, a suitably substituted naphthalene precursor would be required to ensure the correct positioning of the methyl and hydroxyl groups. The regioselectivity of the Friedel-Crafts acylation is a critical factor, often influenced by the electronic nature and steric hindrance of the substituents on the starting naphthalene.
Another versatile strategy is an aminocatalyzed annulation followed by O-alkylation. researchgate.netnih.gov This method allows for the construction of the phenalenone ring system from simpler precursors. The regioselectivity in such annulation reactions is guided by the catalyst and the specific functionalities present on the reacting partners. Subsequent modification of the resulting phenalenone, such as the introduction of a hydroxyl group, would be necessary to arrive at the target compound.
Oxidative Dealkylation Strategies for Phenalenone Formation
Oxidative dealkylation has emerged as a significant strategy for the formation of functionalized phenalenones from readily available phenalene precursors. researchgate.netnih.gov This approach involves the synthesis of a suitable phenalene derivative, which is then subjected to an oxidative process to unmask the ketone functionality of the phenalenone core.
A series of functionalized 6-alkoxy phenalenones have been successfully prepared using an unprecedented oxidative dealkylation of phenalene precursors. researchgate.netnih.gov The starting phenalenes were synthesized through an aminocatalyzed annulation/O-alkylation strategy. The subsequent oxidative step, often employing an oxidizing agent, leads to the formation of the desired phenalenone. While this specific example focuses on 6-alkoxy derivatives, the underlying principle of oxidative dealkylation could potentially be applied to precursors of this compound, provided a suitable phenalene starting material can be synthesized.
The success of this strategy hinges on the stability of the phenalene precursor under the reaction conditions and the efficiency and selectivity of the dealkylation step. The choice of the alkyl group to be cleaved and the oxidizing agent are crucial parameters that need to be optimized for a successful synthesis.
Derivatization and Structural Modification of this compound for Research Applications
The functional groups present on the this compound scaffold, namely the hydroxyl and methyl groups, as well as the ketone, offer multiple avenues for chemical derivatization. Such modifications are crucial for tuning the compound's physicochemical properties and for its application in various research areas, including as photosensitizers or as building blocks for more complex molecular architectures.
Synthesis of Analogs Bearing Diverse Functional Groups (e.g., amine, carboxylic acid, alcohol, azide)
While specific derivatization of this compound is not extensively reported, the synthesis of phenalenone derivatives bearing a wide array of functional groups has been demonstrated, providing a blueprint for potential modifications of the title compound. acs.org A common strategy involves the introduction of a reactive handle, such as a chloromethyl group, onto the phenalenone core, which can then be converted to other functionalities. acs.org
For instance, a chloromethyl derivative of phenalenone has been used as a precursor to synthesize analogs containing amine, carboxylic acid, alcohol, and azide (B81097) groups. acs.org These transformations typically involve nucleophilic substitution reactions where the chloride is displaced by the desired functional group.
Table 1: Potential Derivatization Reactions of a Halomethylated Phenalenone Precursor
| Functional Group | Reagent/Reaction Condition |
| Amine | Ammonia or primary/secondary amines |
| Carboxylic Acid | Cyanide followed by hydrolysis |
| Alcohol | Hydrolysis |
| Azide | Sodium azide |
These examples, while not starting from this compound, illustrate the feasibility of introducing diverse chemical moieties onto the phenalenone framework. The reactivity of the hydroxyl group at the 9-position could also be exploited for derivatization, for example, through etherification or esterification reactions.
Generation of Phenalenyl-Type Cations and Radicals as Research Precursors
The phenalenone core is a precursor to the highly stable phenalenyl radical and its corresponding cation and anion. nih.govbohrium.com These species are of significant interest due to their unique electronic and magnetic properties. The generation of phenalenyl-type cations and radicals from substituted phenalenones can provide access to novel materials with potential applications in organic electronics and spintronics.
Stable phenalenium cations can be isolated from the reaction of 9-substituted 1-phenalenones with appropriate reagents. researchgate.net The stability of these cations is attributed to the extensive delocalization of the positive charge over the polycyclic aromatic system.
The formation of phenalenyl radicals from phenalenone precursors can be achieved through various methods, including chemical or electrochemical reduction. The resulting radicals are known for their persistence, which is a consequence of the delocalization of the unpaired electron over the entire phenalenyl framework. researchgate.net The presence of substituents, such as the 8-methyl and 9-hydroxy groups in the title compound, is expected to influence the stability and electronic properties of the corresponding radical and cation, making them interesting targets for fundamental research. The in-situ generation of phenalenyl radicals has also been utilized in catalysis. nih.govbohrium.com
Biosynthesis and Natural Product Origins of Phenalenone Compounds
Polyketide Biosynthetic Pathway of Phenalenones
The core structure of phenalenones is assembled through the polyketide pathway, a major route for the biosynthesis of a wide array of natural products in fungi, bacteria, and plants.
Heptaketide Precursor Assembly and Cyclization
The biosynthesis of phenalenones commences with the assembly of a linear heptaketide chain. researchgate.netnih.gov This process involves the sequential condensation of seven two-carbon units derived from acetyl-CoA and malonyl-CoA. Isotope labeling studies have confirmed that the phenalenone core is derived from seven acetate (B1210297) units. researchgate.net The assembly of this poly-β-keto-thioester backbone is a crucial first step that sets the stage for the subsequent cyclization events that define the characteristic tricyclic structure of phenalenones. researchgate.net
Non-Reducing Polyketide Synthase (NR-PKS) Mediated Core Formation
The formation of the phenalenone core is orchestrated by a type of enzyme known as a non-reducing polyketide synthase (NR-PKS). researchgate.netaau.dk These large, multifunctional enzymes contain a series of catalytic domains that work in a coordinated fashion. In the biosynthesis of the phenalenone herqueinone (B1223060) in Penicillium herquei, a specific NR-PKS, PhnA, has been identified. researchgate.netaau.dk PhnA synthesizes the heptaketide backbone and catalyzes its cyclization into a naphtho-γ-pyrone intermediate known as prephenalenone. researchgate.netaau.dk The product template (PT) domain of the NR-PKS plays a critical role in controlling the regioselectivity of the aldol (B89426) condensation reactions that lead to the correct cyclized intermediate. researchgate.netaau.dk
Enzymatic Transformations of the Phenalenone Core
Following the formation of the initial core structure by the NR-PKS, a series of enzymatic transformations occur to produce the final phenalenone derivative. These modifications are carried out by tailoring enzymes that add functional groups and modify the core structure, leading to the vast diversity of phenalenone compounds found in nature.
Flavin-Dependent Monooxygenase (FMO) Catalysis in Ring Opening and Hydroxylation
A key step in the transformation of the prephenalenone intermediate is catalyzed by a flavin-dependent monooxygenase (FMO). researchgate.netaau.dk In the herqueinone pathway, the FMO PhnB is responsible for the oxidative conversion of prephenalenone to the phenalenone core. researchgate.netaau.dk This enzymatic step involves an aromatic hydroxylation and the simultaneous opening of the γ-pyrone ring of the prephenalenone intermediate. researchgate.netaau.dk This transformation is a pivotal step in establishing the characteristic phenalenone scaffold.
Post-Polyketide Synthase Tailoring Enzymes (e.g., C2 Hydroxylation, O-Methylation, Prenylation, Furan Ring Formation)
After the formation of the basic phenalenone core, a variety of post-PKS tailoring enzymes introduce further structural modifications. nih.govnih.govrsc.orgrsc.org These enzymes can include:
Hydroxylases: These enzymes, often cytochrome P450 monooxygenases, introduce hydroxyl groups at various positions on the phenalenone ring system.
Methyltransferases: These enzymes transfer a methyl group, typically from S-adenosyl methionine, to hydroxyl or other suitable positions. rsc.orgrsc.org
Prenyltransferases: These enzymes attach isoprenoid units to the phenalenone core, a common modification in compounds like the herqueinones. nih.gov
Oxidoreductases: These enzymes can catalyze a range of oxidation and reduction reactions, leading to further diversification of the phenalenone structure.
The specific combination of tailoring enzymes present in a particular biosynthetic gene cluster determines the final phenalenone derivative produced by the organism.
Biological Sources and Ecological Context
Phenalenone compounds have been isolated from a variety of fungal species, particularly from the genus Penicillium. nih.govnih.govrsc.orgresearchgate.net They are also found in other fungi, including Fusarium and Coniothyrium cereale. aau.dkresearchgate.net These fungi are often found in diverse ecological niches, such as soil and marine environments. nih.govnih.govresearchgate.net
The ecological role of phenalenones is not fully understood, but they are believed to function as secondary metabolites that provide a competitive advantage to the producing organism. Many phenalenones exhibit a range of biological activities, including antimicrobial and cytotoxic properties, suggesting they may play a role in defense against other microorganisms or in interactions with host organisms. nih.govnih.gov Some phenalenones are also recognized as pigments, contributing to the coloration of the fungi that produce them. aau.dk
Fungal Production
Fungal phenalenones are recognized for their vast structural diversity, originating from the polyketide biosynthetic pathway, which involves the cyclization of a heptaketide chain derived from acetate and malonate units. nih.gov Various fungal species are known producers of these compounds, modifying the basic phenalenone skeleton through processes like oxidation, prenylation, and nitrogenation to create a wide array of derivatives. nih.gov
Coniothyrium cereale : This marine-derived fungus, isolated from green alga, is a source of several phenalenone derivatives. researchgate.netnih.govrsc.org Research has identified new compounds from this fungus, alongside known ones such as sclerodin, lamellicolic anhydride, scleroderolide, and sclerodione. researchgate.netnih.gov Some of these molecules have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium phlei. researchgate.netnih.gov
Penicillium herquei : A soil fungus, P. herquei has been found to produce a range of phenalenone derivatives. nih.govresearchgate.net Isolations from this species include the novel compound peniciherqueinone, among other known phenalenones. nih.gov The secondary metabolites from P. herquei are noted for their potential biological activities, including antibiotic properties. researchgate.net
Aspergillus niger and Aspergillus tubingensis : The species Aspergillus niger is known to produce a phenalene (B1197917) compound named funalenone, which has been identified as an inhibitor of type I collagenase. researchgate.net While research into Aspergillus tubingensis has focused on other metabolites, related species in the genus are recognized for producing a variety of secondary metabolites, including phenalenones like flavosperone. researchgate.net
| Fungus | Example Phenalenone Compounds Isolated | Source of Isolation |
|---|---|---|
| Coniothyrium cereale | Sclerodin, Scleroderolide, Sclerodione, Lamellicolic anhydride | Marine Green Alga (Enteromorpha sp.) |
| Penicillium herquei | Peniciherqueinone, Deoxyherqueinone | Soil |
| Aspergillus niger | Funalenone | Fungal Mycelium |
| Aspergillus tubingensis | (Related species produce Flavosperone) | - |
Plant Isolation
In the plant kingdom, phenalenones and their derivatives are found in select families, where they often play a crucial role in defense mechanisms. Unlike in fungi, their presence in plants is frequently linked to a response to external threats.
Strelitzia reginae (Bird of Paradise) : Phytochemical analysis of the rhizomes of Strelitzia reginae has led to the isolation of several phenalenone-type compounds. researchgate.netnih.gov The discovery of these compounds in the Strelitziaceae family was a notable finding for chemotaxonomic purposes. researchgate.netnih.gov One of the identified compounds from this plant is paecilomycone A (6,7,8,9-tetrahydroxy-3-methoxy-4-methyl-1H-phenalen-1-one), showcasing the structural variations within this class. researchgate.net
Musa species (Banana) : Banana plants are a significant source of a specific subgroup of phenalenones known as phenylphenalenones. pnas.orgtandfonline.com These compounds are typically absent in healthy plants and are synthesized in response to pathogenic attack. acs.org For instance, infection by the fungi Mycosphaerella fijiensis or Fusarium oxysporum induces the production of phenylphenalenones like irenolone (B158011) and anigorufone (B158205) in the leaves, fruits, and rhizomes of banana plants. tandfonline.comacs.org
| Plant Species | Example Phenalenone Compounds Isolated | Plant Part |
|---|---|---|
| Strelitzia reginae | Paecilomycone A | Rhizomes |
| Musa acuminata | Irenolone, Anigorufone | Rhizomes, Leaves, Fruits |
Role as Phytoalexins and in Plant Chemical Ecology
The primary role of phenalenones in plants is associated with chemical defense, where they function as phytoalexins. acs.orgacs.org Phytoalexins are antimicrobial secondary metabolites that are synthesized de novo by plants when they are under stress or attacked by pathogens. acs.orgurl.edu This defense strategy is highly efficient, as the plant only expends energy and resources on synthesizing these compounds at the specific time and location of the attack. acs.orgacs.org
Phenalenones are particularly interesting phytoalexins due to their phototoxic properties. acs.orgacs.org They are effective photosensitizers, meaning they can absorb light energy and transfer it to molecular oxygen to produce singlet oxygen, a highly reactive and toxic species that can damage and kill invading pathogens. acs.orgnih.gov This suggests that upon infection, a plant can essentially become phototoxic, using solar energy to defend itself. acs.orgacs.org
In the chemical ecology of plants like the banana (Musa species), phenalenones are key mediators of resistance against a variety of pathogens, including fungi that cause diseases like Panama disease and Black Sigatoka, as well as burrowing nematodes. pnas.orgtandfonline.comacs.org The production of these compounds in response to infection is a clear example of an induced defense mechanism, highlighting the dynamic interaction between plants and their pathogenic challengers. pnas.orgacs.org
Spectroscopic Characterization and Computational Elucidation of 9 Hydroxy 8 Methyl 1h Phenalen 1 One
Advanced Spectroscopic Techniques for Structural Analysis
The elucidation of the molecular structure of complex organic compounds like 9-hydroxy-8-methyl-1H-phenalen-1-one relies on a suite of advanced spectroscopic techniques. These methods provide complementary information about the molecule's connectivity, chemical environment, and functional groups.
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, a full suite of 1D and 2D NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H and ¹³C NMR: The ¹H NMR spectrum of the parent compound, 9-hydroxyphenalenone, is simplified due to C₂ᵥ symmetry on the NMR time scale, a consequence of the rapid tautomerization of the β-keto-enol group. nih.govacs.org This symmetry makes pairs of protons and carbons chemically equivalent (e.g., C2/C8, C3/C7). researchgate.net For this compound, the introduction of the methyl group at the C8 position breaks this symmetry. This would result in a more complex spectrum with distinct signals for each proton and carbon on the phenalenone core, except for any remaining accidental equivalences.
The ¹H NMR spectrum would be expected to show:
A singlet for the methyl protons (CH₃), likely in the upfield region (around 2.5 ppm).
Several distinct signals in the aromatic region (typically 7.0-8.5 ppm) for the protons on the phenalenone rings.
A significantly downfield-shifted signal for the hydroxyl proton (-OH), often appearing as a broad singlet around 15.9 ppm due to strong intramolecular hydrogen bonding. researchgate.net
The ¹³C NMR spectrum would show 14 distinct signals: 13 for the phenalenone core and one for the methyl group carbon. The carbonyl carbon (C1) and the hydroxyl-bearing carbon (C9) would be the most downfield, appearing around 178 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values are based on known data for 9-hydroxyphenalenone researchgate.net and typical substituent effects.)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | - | ~178.5 |
| 2 | Aromatic Region (d) | Aromatic Region |
| 3 | Aromatic Region (t) | Aromatic Region |
| 4 | Aromatic Region (d) | Aromatic Region |
| 5 | Aromatic Region (t) | Aromatic Region |
| 6 | Aromatic Region (d) | Aromatic Region |
| 6a | - | Aromatic Region |
| 7 | Aromatic Region (d) | Aromatic Region |
| 8 | - | Aromatic Region |
| 8-CH₃ | ~2.5 (s) | ~15-25 |
| 9 | - | ~178.5 |
| 9-OH | ~15.9 (s) | - |
| 9a | - | Aromatic Region |
| 9b | - | Aromatic Region |
2D NMR Techniques: To definitively assign these signals, several 2D NMR experiments would be essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J coupling). It would be used to trace the connectivity of the protons around the aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached. This allows for the direct assignment of protonated carbons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments identified by COSY and HSQC. For instance, correlations from the methyl protons to carbons C7, C8, and C9 would confirm their position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It would be particularly useful to confirm the spatial proximity of the methyl group protons to the proton at the C7 position.
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.
HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry): This would be the preferred technique to accurately determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound (C₁₄H₁₀O₂), the expected exact mass would be 210.0681, allowing for unambiguous confirmation of its elemental formula. Various phenalenone derivatives have been successfully characterized by HRESIMS. acs.org
LC/MS (Liquid Chromatography-Mass Spectrometry): This technique would be used to analyze the purity of the compound before further spectroscopic analysis.
HREIMS (High-Resolution Electron Ionization Mass Spectrometry): EI is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint. For the phenalenone core, characteristic fragments corresponding to the loss of CO and other stable moieties would be expected.
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by absorptions characteristic of its key functional groups. Data from 9-hydroxyphenalenone shows strong, characteristic peaks that would also be expected for the methylated derivative. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound (Frequencies based on data for 9-hydroxyphenalenone researchgate.net)
| Frequency (cm⁻¹) | Vibration Type | Intensity |
| ~3370 | O-H stretch (intramolecularly H-bonded) | Broad |
| ~1635 | C=O stretch (conjugated ketone, H-bonded) | Strong |
| ~1587 | C=C stretch (aromatic) | Medium-Strong |
| ~1240 | C-O stretch | Medium |
| ~841 | C-H bend (out-of-plane) | Strong |
The very low frequency and broadness of the O-H stretch, combined with the low frequency of the C=O stretch, are strong indicators of the powerful intramolecular hydrogen bond between the hydroxyl and ketone groups.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenalenone and its derivatives are known to have characteristic absorption spectra. Typically, they exhibit two main absorption bands: a high-energy band between 240-260 nm corresponding to a π → π* transition, and a lower-energy band between 330-430 nm corresponding to an n → π* transition. acs.org The addition of electron-donating groups, such as hydroxyl or alkyl groups, can cause a red-shift (a shift to longer wavelengths) of these absorption bands. nih.gov Therefore, this compound is expected to absorb light in the near-UV and visible regions, contributing to its characteristically yellow color.
No specific photoelectron spectroscopy data for this compound or closely related derivatives were found in the surveyed literature. This technique, which measures the ionization energies of molecules, could provide valuable insight into the electronic structure and orbital energies of the compound, but experimental data is currently lacking.
Photophysical Properties and Excited State Dynamics
The phenalenone framework is renowned for its interesting photophysical properties, acting as a highly efficient photosensitizer. acs.org Upon absorption of light, the molecule is promoted to an excited singlet state. From here, it can undergo intersystem crossing (ISC) to a long-lived triplet state with near-unity quantum yield. nih.gov This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key feature of its phototoxicity and application in photodynamic therapy. acs.orguchile.cl
The introduction of substituents onto the phenalenone ring can significantly alter these photophysical properties. uchile.clresearchgate.net Electron-donating groups, like the hydroxyl and methyl groups in this compound, tend to increase fluorescence emission while potentially reducing the singlet oxygen quantum yield compared to the unsubstituted phenalenone. nih.gov This is because the substituents can open up new non-radiative decay pathways for the excited singlet state, competing with the intersystem crossing process necessary for singlet oxygen generation. researchgate.net The specific absorption and emission wavelengths, fluorescence quantum yield, and singlet oxygen generation efficiency of this compound would need to be determined experimentally to fully characterize its excited-state dynamics.
Singlet Oxygen Quantum Yield Studies
Phenalenone and its derivatives are renowned for their high efficiency in generating singlet oxygen, a key reactive species in photodynamic therapy. The parent 1H-phenalen-1-one is often used as a standard in singlet oxygen quantum yield studies due to its near-unity efficiency. Research on substituted phenalenones has shown that the introduction of an electron-donating hydroxyl group at the 9-position does not significantly diminish this high singlet oxygen production efficiency.
While a precise quantum yield for 9-hydroxyphenalenone is not consistently reported across studies, the general consensus is that it remains a highly efficient photosensitizer. The effect of an additional 8-methyl group on this property has not been documented.
Table 1: Singlet Oxygen Quantum Yield of Related Phenalenone Derivatives
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
|---|---|---|
| 1H-Phenalen-1-one | ~1.0 | Various |
Note: Data for this compound is not available.
Fluorescence and Phosphorescence Characteristics
Phenalenone derivatives are characterized by very weak fluorescence. This is attributed to a highly efficient intersystem crossing process from the lowest excited singlet state (S₁) to the triplet state (T₁). The fluorescence quantum yields for most phenalenone derivatives are reported to be less than 1%. The focus of research has been on their photosensitizing properties rather than their emission characteristics. Specific fluorescence or phosphorescence spectra and quantum yields for this compound are not available in the reviewed literature.
Intersystem Crossing Mechanisms
The high singlet oxygen quantum yield of phenalenones is a direct consequence of a near-unity quantum yield for intersystem crossing. The transition from the excited singlet state to the triplet state is exceptionally efficient. For the parent phenalenone, this rapid intersystem crossing is a key feature of its photophysical profile. While the specific mechanisms, including the roles of spin-orbit coupling and vibronic coupling, have been studied for phenalenone, detailed mechanistic studies for 9-hydroxyphenalenone or its 8-methyl derivative are not presently available.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides a powerful tool for understanding the electronic structure, excited states, and reactivity of molecules. While no specific computational studies focusing on this compound were identified, the methodologies that would be applied to such a study are well-established.
Multi-Reference Configuration Interaction for Excited States
For a more accurate description of excited states, especially in cases where single-reference methods like TD-DFT may be inadequate, multi-reference methods such as Multi-Reference Configuration Interaction (MRCI) are employed. These methods are particularly important for studying photochemical processes and regions of the potential energy surface where multiple electronic states are close in energy. There are no published MRCI studies specifically on this compound.
Spin-Orbit Coupling Calculations for Intersystem Crossing Rates
To computationally determine the rate of intersystem crossing, calculations of the spin-orbit coupling between the relevant singlet and triplet states are necessary. These calculations are crucial for understanding why compounds like phenalenones are such efficient photosensitizers. Such detailed computational investigations have not been reported for this compound.
Elucidating Photosensitizer Mechanisms via Electron Transfer Reactions
Upon absorption of light, photosensitizers like this compound are promoted to an excited singlet state, followed by efficient intersystem crossing to a longer-lived triplet state. From this triplet state, the photosensitizer can initiate photochemical reactions through two primary pathways, designated as Type I and Type II. While the parent compound, 1H-phenalen-1-one, is renowned for its high efficiency as a Type II photosensitizer that generates singlet oxygen, substitutions on the phenalenone core can significantly influence the reaction mechanism, enhancing the role of Type I electron transfer processes. acs.orgnih.gov
The Type I mechanism is characterized by direct electron or hydrogen atom transfer between the excited photosensitizer and a substrate molecule. nih.gov This process results in the formation of radical ions—either the photosensitizer is reduced to a radical anion, or the substrate is oxidized to a radical cation. nih.govnih.gov These highly reactive radical species can then interact with molecular oxygen to produce other reactive oxygen species (ROS), such as the superoxide (B77818) anion radical (O₂•⁻) and subsequently hydrogen peroxide (H₂O₂) and the hydroxyl radical (•OH). nih.gov
For phenalenone derivatives, the propensity to engage in Type I reactions is linked to their redox properties. The structure of this compound, featuring both a hydroxyl and a methyl group, possesses electron-donating substituents that can modulate the electron density of the aromatic system. This influences the stability of radical ion states and the kinetics of electron transfer. Research on related compounds, such as 9-hydroxy-1H-phenalen-1-one, has shown their ability to accept electrons and form stable radical anions, a key characteristic for facilitating Type I mechanisms. The phenalenyl system itself exhibits the remarkable ability to form stable anions, cations, and radicals, making it a versatile scaffold in redox chemistry. nih.gov
The general scheme for Type I photooxidation can be summarized as follows:
Excitation : The photosensitizer (PS) absorbs a photon (hν) and reaches its triplet state (³PS*).
PS + hν → ¹PS* → ³PS*
Electron Transfer : The excited photosensitizer interacts with a substrate (S) or molecular oxygen (O₂).
Substrate Oxidation : ³PS* + S → PS•⁻ + S•⁺ (The photosensitizer is reduced, and the substrate is oxidized).
Photosensitizer Oxidation : ³PS* + O₂ → PS•⁺ + O₂•⁻ (The photosensitizer is oxidized, and oxygen is reduced to superoxide).
Secondary Reactions : The generated radical ions can undergo further reactions, often involving oxygen, to produce cytotoxic species.
PS•⁻ + O₂ → PS + O₂•⁻
The superoxide anion radical (O₂•⁻) is a key intermediate in many Type I pathways. It can undergo dismutation to form hydrogen peroxide, which can then lead to the formation of the highly reactive hydroxyl radical, contributing to oxidative damage. nih.gov
Research Findings on Phenalenone Derivatives
While specific kinetic data for this compound are not extensively documented in the literature, studies on analogous systems provide insight into its likely behavior. The efficiency of intersystem crossing to the triplet state is a prerequisite for both Type I and Type II mechanisms. For the parent 1H-phenalen-1-one, the quantum yield of triplet formation is near unity, establishing it as a highly efficient photosensitizer platform.
The introduction of substituents alters the photophysical properties. Electron-donating groups like hydroxyl (-OH) and methyl (-CH₃) typically cause a bathochromic (red) shift in the absorption spectrum. The table below outlines the known properties of the parent phenalenone and the anticipated effects of the 9-hydroxy and 8-methyl substitutions.
| Property | 1H-Phenalen-1-one (Parent Compound) | This compound (Expected) | Rationale for Expected Change |
| Absorption Max (λmax) | ~350-370 nm | Red-shifted (>380 nm) | Electron-donating groups (-OH, -CH₃) increase conjugation and lower the energy of the π→π* transition. |
| Triplet State Energy (ET) | ~185-186 kJ·mol⁻¹ | Slightly Lowered | Substituents that red-shift absorption typically lower the triplet state energy. |
| Triplet Quantum Yield (ΦT) | ~0.95 - 1.0 | High (~0.9) | The core phenalenone structure ensures efficient intersystem crossing; minor reductions may occur due to competing pathways. |
| Redox Potential | Standard | More easily oxidized | Electron-donating groups make the molecule a better electron donor (more susceptible to oxidation) in its excited state. |
| Favored Mechanism | Primarily Type II | Mixed Type I / Type II | Enhanced electron-donating character can stabilize the radical cation of the photosensitizer, favoring the Type I electron transfer pathway. |
The competition between Type I and Type II pathways is highly dependent on the reaction environment, including the concentration of the substrate and oxygen. In environments with high concentrations of easily oxidizable substrates (e.g., lipids, proteins, or specific cellular components), the Type I mechanism can become dominant. The formation of radical species through electron transfer reactions represents a critical pathway for the photo-oxidative action of substituted phenalenones like this compound.
Mechanistic Investigations of 9 Hydroxy 8 Methyl 1h Phenalen 1 One in Biological Systems in Vitro and Non Human
Molecular Interactions and Binding Mechanisms
The chemical structure of 9-Hydroxy-8-methyl-1H-phenalen-1-one, featuring a planar, electron-rich aromatic system with strategically placed functional groups, dictates its interactions with biological molecules. These interactions are fundamental to its mechanism of action.
Hydrogen Bonding and π-π Stacking Interactions with Molecular Targets
The planar, polycyclic aromatic core of the phenalenone structure is well-suited for engaging in non-covalent interactions, which are crucial for binding to molecular targets such as proteins and nucleic acids.
π-π Stacking: The extensive π-conjugated system of the phenalenone rings facilitates π-π stacking interactions. This type of interaction is common in biological systems, where the flat surfaces of aromatic rings stack on top of each other, contributing to the stability of protein structures and the binding of ligands to enzymes or DNA. Computational studies on fungal phenalenones, for instance, have explored their potential to bind within the active sites of enzymes like protein kinase CK2, where stacking with aromatic amino acid residues would be a key stabilizing factor. researchgate.net
Hydrogen Bonding: The presence of a hydroxyl (-OH) group at the 9-position and a carbonyl (C=O) group at the 1-position makes this compound capable of forming hydrogen bonds. These groups can act as both hydrogen bond donors (the -OH group) and acceptors (the oxygen atoms of both the hydroxyl and carbonyl groups). This allows the molecule to form specific, directional interactions with amino acid residues in enzyme active sites or with the bases of DNA, thereby anchoring the molecule to its target and initiating a biological effect.
Electron Transfer Processes at the Molecular Level
Electron transfer is a fundamental process in many biological reactions and is central to the mechanism of phenalenone derivatives. The phenalenyl system is known to be redox-active, meaning it can readily accept and donate electrons.
This capability is most evident in the compound's role as a photosensitizer. Upon absorption of light (particularly blue light), the phenalenone molecule is promoted to an excited triplet state. In this energized state, it can transfer energy to molecular oxygen (O₂), converting it into a highly reactive form known as singlet oxygen (¹O₂). researchgate.net This process, known as a Type II photosensitization reaction, is a critical electron transfer event that initiates a cascade of oxidative damage within cells. The stable nature of the phenalenyl radical facilitates these electron exchange processes, making it an efficient generator of reactive oxygen species.
Cellular and Subcellular Effects in In Vitro Models
The molecular interactions of this compound translate into profound effects at the cellular level. Its primary mechanism involves the generation of reactive oxygen species, leading to widespread oxidative stress and the activation of programmed cell death pathways in susceptible organisms.
Generation of Reactive Oxygen Species (ROS) and Induced Oxidative Stress
A hallmark of the biological activity of phenalenones is their ability to act as potent photosensitizers, leading to the production of Reactive Oxygen Species (ROS). Upon irradiation, these compounds efficiently generate singlet oxygen, a highly cytotoxic agent. researchgate.net This rapid production of ROS overwhelms the cell's antioxidant defense systems, resulting in a state of severe oxidative stress. This induced stress is a primary driver of the compound's toxicity towards target cells, including parasites and fungi.
Interaction with Cellular Components Leading to Disruption of Cellular Functions
The ROS generated by this compound, particularly singlet oxygen, are indiscriminate in their reactivity and can cause extensive damage to vital cellular macromolecules. researchgate.netnih.gov This damage disrupts normal cellular functions and compromises cell integrity.
Lipid Peroxidation: ROS can attack the polyunsaturated fatty acids in cell membranes, initiating a chain reaction known as lipid peroxidation. nih.govfrontiersin.org This process damages membranes, altering their fluidity and permeability, which can lead to the loss of cellular compartmentalization and eventual lysis. researchgate.net
Protein Oxidation: Proteins are also susceptible to oxidative damage. ROS can modify amino acid side chains, lead to protein cross-linking, and cause protein unfolding. nih.govresearchgate.net This can result in the inactivation of critical enzymes and the disruption of structural proteins, severely impairing cellular metabolism and signaling.
DNA Damage: DNA is another major target of oxidative stress. ROS can cause modifications to DNA bases and induce single- and double-strand breaks. nih.gov This damage can lead to mutations and, if severe enough, can trigger cell death pathways.
Table 1: Effects of ROS-Induced Oxidative Stress on Cellular Components
| Cellular Component | Mechanism of Damage | Functional Consequence |
|---|---|---|
| Lipids (Cell Membranes) | Peroxidation of polyunsaturated fatty acids | Loss of membrane integrity, altered fluidity and permeability, cell lysis |
| Proteins | Oxidation of amino acid residues, cross-linking | Enzyme inactivation, disruption of structural integrity, impaired signaling |
| Nucleic Acids (DNA) | Base modification, single- and double-strand breaks | Genetic mutations, inhibition of replication and transcription, activation of cell death |
Induction of Programmed Cell Death Pathways (e.g., Apoptosis-like, Autophagy) in Parasitic Models (e.g., Leishmania spp., Acanthamoeba castellanii Neff)
The extensive cellular damage caused by phenalenone-induced oxidative stress is a potent trigger for programmed cell death (PCD). In vitro studies on protozoan parasites have demonstrated that phenalenone derivatives effectively induce an apoptosis-like form of cell death.
In studies involving Leishmania species (L. donovani and L. amazonensis), treatment with phenalenone derivatives was shown to activate an apoptosis-like process. researchgate.netresearchgate.net Key markers of this process were observed in the parasites, including:
Mitochondrial Dysfunction: A significant decrease in the mitochondrial membrane potential (ΔΨm) was recorded, indicating compromised mitochondrial integrity, a classic hallmark of early apoptosis. researchgate.net
Phosphatidylserine (B164497) Exposure: Treated parasites exposed phosphatidylserine on their outer cell surface, a signal that marks cells for removal and is a definitive feature of apoptosis. nih.gov
Chromatin Condensation: Staining of the parasite nuclei revealed condensation of chromatin, another characteristic morphological change associated with apoptotic cell death. researchgate.netresearchgate.net
Similarly, studies have confirmed the activity of 1H-phenalen-1-one derivatives against the opportunistic pathogen Acanthamoeba castellanii, the causative agent of serious infections like amoebic keratitis. nih.gov Investigations into the mechanism of action against this parasite also point towards the induction of programmed cell death pathways as a key event.
Table 2: Programmed Cell Death Markers Induced by Phenalenone Derivatives in Leishmania spp.
| PCD Marker | Observation in Leishmania spp. | Significance |
|---|---|---|
| Mitochondrial Membrane Potential (ΔΨm) | Significant decrease observed | Indicates mitochondrial dysfunction, a key trigger for apoptosis |
| Phosphatidylserine (PS) Exposure | Translocation of PS to the outer cell membrane | A hallmark "eat-me" signal of apoptotic cells |
| Chromatin Condensation | Observed in the nucleus of treated parasites | Characteristic morphological change during apoptosis |
| Reactive Oxygen Species (ROS) | Increased production measured | Acts as a primary trigger for oxidative stress and subsequent apoptosis |
Antimicrobial and Antifungal Mechanisms in Non-Human Pathogen Models
Phenalenone compounds have demonstrated a range of antimicrobial and antifungal activities. The mechanisms underlying these effects are multifaceted, involving direct enzymatic inhibition, photodynamic processes, and disruption of cellular structures.
While specific studies on this compound are limited, research on the broader class of fungal phenalenones has revealed inhibitory effects on key viral enzymes. For instance, certain phenalenone compounds have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govresearchgate.netnih.gov One study isolated a phenalenone, atrovenetinone methyl acetal, which demonstrated anti-HIV activity. nih.govresearchgate.net Another related compound, funalenone, was found to inhibit HIV-1 integrase with an IC50 value of 10 microM. nih.govresearchgate.net
Currently, there is no direct scientific literature available that specifically details the inhibitory action of this compound on Matrix Metalloproteinase-1, or the bacterial cell wall synthesis enzymes MraY and MurG.
Table 1: Investigated Microbial Enzyme Inhibition by Phenalenone Compounds Data based on studies of related phenalenone compounds, not specifically this compound.
| Target Enzyme | Organism/Virus | Inhibitory Effect Noted |
|---|---|---|
| HIV-1 Integrase | HIV-1 | Yes |
| Matrix Metalloproteinase-1 | Not Specified | Data Not Available |
| MraY | Bacteria | Data Not Available |
Phenalen-1-one (B147395) and its derivatives are recognized as effective photosensitizers in antimicrobial photodynamic therapy (aPDT). nih.govsonar.ch This strategy involves the activation of the phenalenone compound with light of a suitable wavelength, leading to the production of reactive oxygen species (ROS), particularly singlet oxygen. nih.gov These ROS are highly cytotoxic and can indiscriminately damage various cellular components of microorganisms within a biofilm, including lipids, proteins, and nucleic acids.
Studies on phenalen-1-one derivatives, such as SAPYR, have shown significant efficacy in reducing periodontal and caries-associated biofilms. nih.govuzh.chkarger.com The mechanism is primarily attributed to the high singlet oxygen quantum yield of the phenalenone structure upon irradiation. nih.gov Interestingly, investigations into the precise targets of phenalen-1-one-mediated aPDT suggest that, for some derivatives, the primary mechanism may not be direct damage to the cytoplasmic membrane. nih.gov Flow cytometric analysis has shown that despite significant bacterial inactivation, there is not always corresponding evidence of widespread membrane permeabilization. nih.gov This suggests that the lethal damage may occur through other pathways, such as oxidative damage to intracellular components. bohrium.com
Table 2: Efficacy of Phenalen-1-one Derivative (SAPYR)-mediated aPDT against Biofilms Data from studies on the phenalen-one derivative SAPYR, not specifically this compound.
| Bacterial Species in Biofilm | Log10 Reduction of CFUs | Reference |
|---|---|---|
| Actinomyces naeslundii | 4.4 - 6.1 | nih.gov |
| Fusobacterium nucleatum | 4.4 - 6.1 | nih.gov |
| Porphyromonas gingivalis | 4.4 - 6.1 | nih.gov |
| Streptococcus mutans | 2.8 | uzh.chkarger.com |
Research has pointed to the potential of phenalenone compounds in combating fungal and protozoan pathogens.
Against the banana pathogen Mycosphaerella fijiensis, phenylphenalenones, a class to which this compound is related, have been identified as key components of the plant's defense mechanism. nih.gov The antifungal activity is dependent on the specific chemical structure of the phenalenone. nih.gov However, virulent strains of M. fijiensis have demonstrated the ability to detoxify these compounds by converting them into sulfate (B86663) conjugates, thereby overcoming the plant's chemical defense. nih.gov The direct mechanism of fungal inhibition by these compounds is thought to involve their function as Michael-type acceptors for biological nucleophiles or through light-induced production of singlet oxygen that damages essential biomolecules. nih.gov
In studies against the opportunistic protozoan Acanthamoeba castellanii, the causative agent of a severe eye infection, synthetic 1H-phenalen-1-one derivatives have shown promising activity. The proposed mechanisms of cell death include the induction of apoptosis, an increase in cell membrane permeability, and a decrease in mitochondrial membrane potential. nih.gov
Table 3: Antifungal and Antiprotozoal Mechanisms of Phenalenone Compounds
| Pathogen | Investigated Mechanism(s) |
|---|---|
| Mycosphaerella fijiensis | Plant defense compound; detoxification by pathogen |
Insights from Chemical Ecology on Defense Mechanisms in Plants
From the perspective of chemical ecology, this compound and related phenalenones are significant as phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by plants in response to pathogen attack or other stressors. nih.gov
In the Musaceae family (which includes bananas), phenylphenalenones are produced in the leaves and rhizomes as a defense response to infection by fungi such as Mycosphaerella fijiensis and Fusarium oxysporum. nih.govresearchgate.net The production of these compounds is a key element of the plant's induced defense system. A correlation has been observed between the concentration of specific phenylphenalenones and the resistance level of different banana and plantain varieties to these pathogens. nih.gov This indicates that these compounds play a direct role in mediating the plant's interaction with its microbial challengers. The induction of phenalenone biosynthesis upon infection highlights an evolutionary adaptation where plants utilize these specialized metabolites to fend off invading microorganisms.
Structure Activity Relationship Sar Studies of 9 Hydroxy 8 Methyl 1h Phenalen 1 One Analogs
Impact of Substituent Position and Nature on Biological Activity
The biological activity of phenalenone analogs is highly dependent on the nature and position of substituents on the aromatic rings. Research has demonstrated that both electronic and steric factors play a significant role in determining the bioactivity of these compounds, which ranges from antimicrobial to anticancer effects.
The introduction of electron-donating groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and amino (-NH₂) groups, can significantly influence the biological and photophysical properties of the phenalenone core. For instance, the position of an amino group has been shown to be critical; an amine at the 6-position can induce a more substantial red shift in the absorption spectrum compared to one at the 5-position. This shift can enhance the molecule's ability to be activated by longer wavelengths of light, which is advantageous for applications like photodynamic therapy due to deeper tissue penetration.
In the context of antimicrobial activity, specific structural motifs have been identified as essential. For example, the presence of a diketo-lactone ring in certain phenalenone derivatives is crucial for their activity against bacteria such as Staphylococcus aureus. Furthermore, the introduction of cationic substituents can greatly enhance the antimicrobial photodynamic efficacy. A derivative bearing a guanidinium (B1211019) moiety has been shown to be a highly potent photosensitizer against both Gram-positive and Gram-negative bacteria. This increased efficacy is attributed to the ability of the guanidinium group to form strong bidentate hydrogen bonds with carboxylate groups on bacterial surfaces, facilitating a strong interaction and subsequent photo-induced killing.
Conversely, the addition of a phenyl group at the 9-position of the phenalenone core has been observed to decrease the larvicidal activity of certain derivatives. This highlights that modifications at different positions can either enhance or diminish specific biological activities. A systematic analysis of various substituted analogs has revealed that the presence of electron-donating groups at the para-position of phenyl rings attached to a core structure can enhance anti-inflammatory and antioxidant activities. The antimicrobial activity of some heterocyclic compounds has also been correlated with the Hammett substituent constants, where electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) increase the activity more than electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃).
Table 1: Effect of Substituent Nature on Antimicrobial Activity This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Type | Substituent/Moiety | Effect on Antimicrobial Activity | Reference |
|---|---|---|---|
| Phenalenone Derivative | Diketo-lactone ring | Essential for activity against S. aureus | |
| Phenalenone Derivative | Guanidinium cation | Potent efficacy against Gram-positive and Gram-negative bacteria | |
| Phenylazo-thioxothiazolidinone | p-NO₂ | High activity | |
| Phenylazo-thioxothiazolidinone | p-Cl | Good activity | |
| Phenylazo-thioxothiazolidinone | p-H | Moderate activity | |
| Phenylazo-thioxothiazolidinone | p-CH₃ | Lower activity |
Role of Hydroxyl and Other Functional Groups in Molecular Target Interactions
The hydroxyl group, as seen in 9-Hydroxy-8-methyl-1H-phenalen-1-one, and other functional groups are pivotal in mediating interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the specific recognition and binding of the molecule to proteins and other biomolecules. Such interactions are fundamental to the compound's mechanism of action.
Computational studies, such as molecular docking, have been employed to understand these interactions at a molecular level. For instance, investigations into the activity of fungal phenalenone derivatives as potential inhibitors of casein kinase 2 (CK2), a protein implicated in cancer, have highlighted key binding features. These studies revealed that the phenalenone nucleus, with its multiple hydroxyl and carbonyl groups, can fit into the ATP-binding site of the kinase. The hydroxyl groups can form crucial hydrogen bonds with amino acid residues in the active site, contributing to the binding affinity and inhibitory potential of the compound. For example, one study identified that an aliphatic chain on a phenalenone derivative made additional contact with an aspartate residue (Asp120) in a pocket near the active site of CK2, leading to a superior binding affinity.
The antioxidant activity of phenolic compounds is also strongly influenced by the number and position of hydroxyl groups. These groups can donate a hydrogen atom to scavenge free radicals, and their efficacy in doing so is a key aspect of their protective biological effects. The presence of phenolic hydroxyl groups has been shown to significantly enhance the antiradical activity of related compounds.
In essence, functional groups like hydroxyls are not just passive modulators of a molecule's physical properties; they are active participants in molecular recognition, dictating the specificity and strength of the interaction with biological targets.
Influence of Molecular Structure on Photophysical Properties and Singlet Oxygen Production
The efficacy of phenalenone-based compounds in applications such as photodynamic therapy is directly governed by their photophysical properties, particularly their ability to produce singlet oxygen. Phenalenone itself is a highly efficient photosensitizer, with a singlet oxygen quantum yield (ΦΔ) approaching unity in many solvents. However, structural modifications to the phenalenone skeleton can profoundly alter these properties.
The absorption and emission characteristics of phenalenone analogs are strongly influenced by the electronic nature of their substituents. The introduction of electron-donating groups, such as hydroxyl, methoxy, or amino groups, typically results in a bathochromic (red) shift of the n → π* absorption band. This is advantageous as it allows for excitation by longer wavelengths of light, which can penetrate deeper into tissues. Conversely, extending the π-conjugation of the phenalenone system does not always lead to a significant red shift in absorption.
While electron-donating groups can improve the light-absorbing properties, they often have a detrimental effect on the singlet oxygen quantum yield. These groups can introduce alternative deactivation pathways for the excited singlet state, such as fluorescence and internal conversion, thereby reducing the efficiency of intersystem crossing to the triplet state, which is necessary for singlet oxygen generation. In contrast, the introduction of electron-withdrawing groups or the addition of a methylene (B1212753) bridge to the structure generally does not significantly impact the high singlet oxygen quantum yield of the parent phenalenone.
A notable strategy to maintain a high singlet oxygen yield while achieving a red-shifted absorption is the incorporation of heavy atoms, such as bromine. The "heavy-atom effect" promotes intersystem crossing, thus enhancing the population of the triplet state and subsequent singlet oxygen production. A phenalenone derivative containing an amine at the 6-position and bromine atoms at the 2- and 5-positions has been shown to exhibit both a long absorption wavelength and efficient singlet oxygen and red fluorescence production.
Table 2: Photophysical Properties of Selected Phenalenone Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound | Substituent(s) | λmax (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent | Reference |
|---|---|---|---|---|---|
| Phenalenone | None | ~360 | ~1.0 | PBS | |
| 3-Hydroxyphenalenone | 3-OH | - | 0.833 | Acetonitrile | |
| 3-Ethoxyphenalenone | 3-OEt | - | 0.519 | Acetonitrile | |
| 6-Aminophenalenone | 6-NH₂ | ~460 | - | - | |
| 6-Amino-2,5-dibromophenalenone | 6-NH₂, 2,5-Br | ~460 | High | - | |
| 2-(Hydroxymethyl)-1H-phenalen-1-one | 2-CH₂OH | 363 | 0.98 | CHCl₃ |
Stereochemical Considerations in Bioactivity Modulation
While many SAR studies on phenalenones have focused on the effects of substituents on the planar aromatic system, the introduction of chiral centers can add another layer of complexity and specificity to their biological activity. Stereochemistry is a critical factor in the interaction of small molecules with the chiral environment of biological systems, such as enzymes and receptors. Although specific studies on the stereochemistry of this compound and its direct analogs are limited, principles from related fields provide valuable insights.
For many biologically active compounds, one enantiomer often exhibits significantly higher potency than the other, a phenomenon known as enantioselectivity. For example, in the case of the chiral insecticide fluralaner, the S-enantiomer was found to be 33-39 times more active than the R-enantiomer. This difference in activity is attributed to a better binding affinity of the more active enantiomer with its target protein, as revealed by molecular docking studies. Similarly, for a series of synthetic strigolactone analogues, which are plant hormones, derivatives with an R-configured butenolide moiety showed enhanced biological activity, highlighting the importance of this specific stereochemical feature.
The introduction of a chiral center, for instance, by adding a substituted alkyl chain to the phenalenone backbone, would result in a racemic mixture of two enantiomers. These enantiomers, having identical physical and chemical properties in an achiral environment, would likely exhibit different biological activities due to diastereomeric interactions with their chiral biological targets. Therefore, if chiral derivatives of this compound were to be developed, it would be crucial to separate and evaluate the individual enantiomers to identify the more active stereoisomer. This could lead to the development of more potent and selective agents with potentially reduced off-target effects.
Applications and Advanced Research Trajectories of 9 Hydroxy 8 Methyl 1h Phenalen 1 One and Derivatives
Precursors in Complex Organic Molecule Synthesis
The robust tricyclic structure of phenalenone makes it an excellent starting point for the synthesis of more complex molecules. The presence of hydroxyl and ketone groups, as in 9-hydroxyphenalenone, provides reactive sites for further functionalization.
Researchers have established efficient synthetic routes to the core phenalenone structure, which can then be elaborated upon. A common method involves the reaction of a naphthalene (B1677914) derivative, such as 2-methoxynaphthalene (B124790), with trans-cinnamoyl chloride. acs.orgnih.gov This reaction creates the basic three-ring system, which can then be modified. For instance, the 9-methoxy group can be a precursor to the 9-hydroxy group. acs.org
Once the core is formed, it can be used as a versatile precursor. Halogenomethylphenalenones, for example, serve as convenient starting materials for introducing a wide array of functional groups, including amines, carboxylic acids, alcohols, and azides, often in good to excellent yields. nih.gov These functionalized derivatives are not end products themselves but are key intermediates for building more elaborate molecules, such as those used in antimicrobial or anticancer research. nih.gov The amino derivatives are readily transformed through peptide bond formation, allowing for the attachment of moieties like adamantane (B196018) or maleimide. nih.gov
Furthermore, the phenalenone skeleton is a key building block in the total synthesis of complex natural products. For example, a 9-methoxyperinaphthanone intermediate, derived from 2-methoxynaphthalene, was used in an eleven-step synthesis to produce 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, a natural product isolated from the water hyacinth (Eichhornia crassipes). rsc.org This synthesis involved key steps such as a Suzuki-Miyaura coupling to add the phenyl group. rsc.org This demonstrates how the core structure is strategically employed to construct intricate, biologically relevant molecules.
Development of Photosensitive Agents for Antimicrobial Research
A significant area of research for phenalenone derivatives is in antimicrobial photodynamic therapy (aPDT). usach.clnih.gov This approach utilizes a non-toxic photosensitizer (PS) that, when activated by light of a specific wavelength, generates reactive oxygen species (ROS) that are lethal to microorganisms. Phenalenones are highly efficient Type II photosensitizers, known for producing singlet oxygen with a near-unity quantum yield, making them ideal candidates for aPDT. acs.orgnih.gov
Research has focused on modifying the phenalenone structure to enhance its efficacy and targeting. One notable derivative is SAPYR, a phenalenone-bound pyridinium, which exhibits strong phototoxic activity against a broad spectrum of bacteria. mdpi.com In a periodontal biofilm model, aPDT using SAPYR achieved a 4.4–6.1 log₁₀ reduction in bacterial counts, an efficacy comparable to the standard antiseptic chlorhexidine (B1668724) (CHX).
To further improve antimicrobial activity, researchers have coupled the phenalenone scaffold with other antimicrobial agents. For instance, new derivatives have been synthesized by linking phenalenone to triazolium salts, which are known for their antimicrobial properties. nih.gov These hybrid molecules retain the high singlet oxygen yield of the parent phenalenone while gaining the antimicrobial characteristics of the triazolium group. nih.gov The resulting compounds have shown significant photoinactivation capabilities, with some exhibiting submicromolar Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria upon irradiation. nih.gov
| Compound/Treatment | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| SAPYR | A. naeslundii, F. nucleatum, P. gingivalis (Biofilm) | Achieved 4.4–6.1 log₁₀ reduction in bacterial counts, comparable to 0.2% Chlorhexidine. | |
| Phenalenone-Triazolium Salt Derivatives | S. aureus, S. epidermidis, B. cereus (Gram-positive) | Demonstrated potent phototoxicity with MIC values in the submicromolar range under light conditions. | nih.gov |
| Phenalenone-Triazolium Salt Derivatives | E. coli (Gram-negative) | Several derivatives showed equal or better activity than the reference compound SAPYR. | mdpi.com |
Research Tools in Chemical Biology and Enzymology (e.g., enzyme inhibitors, probes)
Phenalenone derivatives are being explored as tools in chemical biology, particularly as fluorescent probes and potential enzyme inhibitors. nih.govresearchgate.net The unique photophysical properties of the phenalenone core, which can be modulated by synthetic modification, make it an attractive scaffold for developing sensors. usach.cl
A prime example is the development of a phenalenone-based "turn-on" fluorescent probe for the selective detection of Fe³⁺ ions in aqueous solutions. nih.gov In this design, a 6-amino-1-phenalenone (B1604517) unit (the signal reporter) was linked to a thiophene-2-carboxaldehyde (the receptor). nih.gov The probe, named 6-APT, operates via hydrolysis of a C=N bond, which is induced by the coordination of Fe³⁺ ions. This cleavage releases the highly fluorescent 6-amino-1-phenalenone, providing a rapid (<1 minute) and sensitive (limit of detection: 1.3 µM) signal. nih.gov This work represents the first use of a phenalenone-based sensor for metal ion detection. nih.gov
In the field of enzymology, phenalenones have been identified as a class of metabolites with diverse bioactivities, prompting investigations into their potential as enzyme inhibitors. researchgate.net Computational studies have explored the inhibitory capacity of various fungal phenalenones against cancer-related enzymes like casein kinase 2 (CK2) and human glucose transporter 1 (hGLUT1). mdpi.comresearchgate.net These in silico studies help identify which derivatives may have a strong binding affinity for an enzyme's active site, guiding future experimental work. mdpi.com
While direct, potent inhibition of isolated enzymes is an area of ongoing research, the biological activity of phenalenones has been demonstrated in complex cellular systems. Studies on Leishmania parasites have shown that certain 1H-phenalen-1-one derivatives possess significant leishmanicidal activity. nih.govresearchgate.net One derivative, F134, was found to induce a significant decrease in the ATP level of L. amazonensis, suggesting an effect on the parasite's energy metabolism. nih.gov This anti-parasitic action highlights the potential for these compounds to interact with critical biological pathways, paving the way for their development as more specific probes or inhibitors. nih.govresearchgate.net
Exploration in Photodynamic Research Modalities (e.g., Photosensitizers in in vitro cancer models)
The high efficiency of phenalenones as photosensitizers has naturally led to their investigation in photodynamic therapy (PDT) for cancer. acs.org A major challenge with the parent phenalenone molecule is that its light absorption is in the UV-A to violet range (360–415 nm), which has limited tissue penetration and makes it less suitable for treating solid tumors. acs.org Consequently, research has focused on synthesizing derivatives that absorb light at longer wavelengths (a red shift). acs.org
By adding electron-donating groups (like hydroxyl, methoxy (B1213986), or amino groups) to the phenalenone ring, scientists have successfully shifted the absorption into the visible spectrum. nih.gov A particularly promising derivative, named OE19, was developed by incorporating an amine group at the 6-position and bromine atoms at the 2- and 5-positions. acs.org This compound absorbs green light, produces singlet oxygen efficiently, and is also fluorescent, allowing for simultaneous imaging and therapy (a "theranostic" agent). acs.org In studies using a 2D culture of PANC-1 pancreatic cancer cells, OE19 induced cell death (photocytotoxicity) with nanomolar potency and was also effective in destroying 3D tumor spheroids with minimal toxicity in the dark. acs.org
Another derivative, 6-amino-5-iodo-1H-phenalen-1-one (SDU Red), was developed as a lysosome-targeting photosensitizer for triple-negative breast cancer. researchgate.net This compound was shown to produce both Type II (singlet oxygen) and Type I (superoxide anion radicals) reactive oxygen species upon irradiation, leading to DNA damage and apoptosis in MDA-MB-231 cancer cells. researchgate.net
| Compound | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| OE19 (6-amino-2,5-dibromo-1H-phenalen-1-one derivative) | PANC-1 (Pancreatic Cancer Cells) | Absorbs longer wavelength (green) light; induced photocytotoxicity with nanomolar potency in 2D and 3D cultures. | acs.org |
| SDU Red (6-amino-5-iodo-1H-phenalen-1-one) | MDA-MB-231 (Triple-Negative Breast Cancer Cells) | Targets lysosomes; generates both Type I and Type II ROS, leading to DNA damage and apoptosis upon irradiation. | researchgate.net |
Materials Science Applications (e.g., Electroactive Materials, Photoswitching Compounds)
The phenalenyl (PLY) system, the core of phenalenone, is an odd alternant polycyclic hydrocarbon with remarkable electronic properties, making it a promising building block for advanced materials. researchgate.net The phenalenyl moiety can stably exist in three distinct redox states: cation, radical, and anion. researchgate.net This capacity for multi-electron transfer makes it highly suitable for the design of electroactive materials.
Researchers have leveraged these properties by incorporating phenalenyl-based ligands into transition metal complexes. These complexes function as redox-active materials with applications in catalysis and electronics. For example, a complex made with 9-hydroxyphenalenone, Feᴵᴵᴵ(PLY)₃, has been successfully used as a cathode material in a hydrogen peroxide fuel cell. acs.org The power density output of this material was found to be nearly 140-fold higher than a previously reported iron-based complex, underscoring the critical role of the switchable phenalenyl unit in facilitating efficient electron transfer. acs.org
The redox activity of these materials is central to their function. The phenalenyl ligand can store and transfer electrons, a key process in multi-electron reduction catalysis. rsc.org In one cobalt-based complex, (PLY-O,O)₂Co(THF)₂, the phenalenyl backbone stores a redox equivalent that is used to promote the catalytic reduction of carboxylic acids via a single electron transfer (SET) mechanism. rsc.org This ability to mediate multi-electron processes under mild conditions is a significant advance.
Beyond catalysis, phenalenyl-based complexes are being explored for use in electronics. A square planar cobalt complex derived from a phenalenone-based ligand was investigated for its potential application in solid-state resistive memory devices, highlighting the versatility of these compounds in materials science. The unique redox features of phenalenyl derivatives, often characterized using techniques like cyclic voltammetry, confirm their potential as charge carriers in a variety of advanced material applications. researchgate.net
Future Perspectives and Emerging Research Avenues for 9 Hydroxy 8 Methyl 1h Phenalen 1 One
Integrated Computational and Experimental Design for Novel Phenalenone Derivatives
The integration of computational and experimental methods is a key future direction for the design of novel phenalenone derivatives with tailored properties. Computer-aided drug design (CADD) tools are increasingly used to screen and identify promising drug-like molecules in silico, which significantly reduces the number of compounds that need to be tested experimentally. mdpi.com This approach allows for the prediction of physicochemical properties, identification of suitable biological targets, and evaluation of binding affinities.
For instance, computational studies have been employed to explore the potential of fungal phenalenones as inhibitors of casein kinase 2 (CK2), a protein implicated in cancer proliferation. mdpi.comresearchgate.net Through methods like ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, molecular docking, and molecular dynamics (MD) simulations, researchers can identify derivatives with optimal binding interactions and stability. mdpi.com The general workflow involves preparing 3D structures of phenalenone derivatives, creating various ionization states, and docking them into the crystal structure of a target protein to analyze binding affinity and interactions. mdpi.com
Table 1: Computational Workflow for Designing Phenalenone Derivatives
| Step | Description | Tools/Methods Used |
| 1. Target Identification | Predicting and selecting a relevant biological target for the phenalenone derivatives. | Artificial Intelligence (AI) webservers (e.g., SuperPred). researchgate.net |
| 2. Ligand Preparation | Converting 2D structures of phenalenone derivatives into energy-minimized 3D structures. | Schrodinger's LigPrep tool, OPLS3 force-field. mdpi.comresearchgate.net |
| 3. ADMET Prediction | Screening compounds for drug-like properties to filter out those with unfavorable pharmacokinetics. | Various CADD software. mdpi.com |
| 4. Molecular Docking | Simulating the binding of the phenalenone ligand to the target protein's active site. | Molecular docking software. mdpi.com |
| 5. Molecular Dynamics | Simulating the movement of the ligand-protein complex to assess stability. | MD simulation software. mdpi.com |
This integrated approach streamlines the discovery of lead compounds for various applications, including anticancer agents, by prioritizing molecules with the highest potential for success in experimental testing. mdpi.com
Elucidation of Undiscovered Biosynthetic Pathways and Tailoring Enzymes
Phenalenones found in fungi and plants are polyketides, biosynthesized from acetate (B1210297) and malonate units. nih.gov The core phenalene (B1197917) nucleus is created and then modified by a series of enzymes to produce a diverse array of derivatives. nih.gov However, the specific genes and enzymatic pathways responsible for the biosynthesis of many phenalenone phytoalexins remain largely unknown. researchgate.net A significant area of future research is the discovery and characterization of these biosynthetic gene clusters (BGCs).
A crucial aspect of this research involves identifying and understanding tailoring enzymes . These enzymes are responsible for the structural diversification of the basic phenalenone scaffold after its initial assembly. rsc.orgresearchgate.net Tailoring enzymes perform a variety of chemical modifications, including hydroxylations, methylations, and glycosylations, which are critical for the final biological activity of the molecule. nih.gov
There are two main strategies employed by tailoring enzymes:
Non-oxidative tailoring: These enzymes typically transfer electrophilic groups (e.g., acyl, alkyl, glycosyl) from activated metabolites. rsc.orgresearchgate.net
Oxidative tailoring: This category includes oxygen-independent oxidoreductases and O2-dependent oxygenases (mono- and dioxygenases) that generate radical species, leading to hydroxylations or other complex rearrangements. rsc.orgresearchgate.net
Future work will likely focus on heterologous expression, where genes from one organism are expressed in another, to mix-and-match tailoring enzymes from different biosynthetic pathways. nih.govrsc.org This strategy could rapidly generate novel phenalenone congeners with unique functionalities, a process that would be far more complex and lengthy via traditional chemical synthesis. nih.gov Discovering new tailoring enzymes, such as the recently identified fungal aromatase that produces phenols through oxidative demethylation, will further expand the toolkit for creating novel phenalenone structures. nih.gov
Expanding the Scope of Biological Mechanism Investigations in Diverse Non-Human Systems
Phenalenones are well-established as highly efficient Type II photosensitizers. researchgate.netnih.gov Upon irradiation with light, they generate reactive oxygen species (ROS), particularly singlet oxygen, with a near-unity quantum yield. researchgate.netnih.gov This property is the basis for their biological activity in various non-human systems. Research has demonstrated the photosensitizing activity of phenalenone derivatives against organisms like mosquito larvae and parasitic root-knot nematodes. researchgate.net In the presence of blue light, the potency of these compounds increases significantly, highlighting a light-dependent mechanism of action. researchgate.net
Future research is expected to broaden the investigation of these biological mechanisms in a wider range of non-human systems. This could include exploring their efficacy as:
Antimicrobial agents: Investigating their ROS-mediated activity against pathogenic bacteria and fungi that affect plants and animals. nih.gov
Pest control agents: Expanding studies to other insect pests or agricultural parasites.
Algaecides: Assessing their potential to control harmful algal blooms in aquatic environments through photo-activated processes.
Development of Advanced Spectroscopic Probes and Sensing Platforms Based on Phenalenone Scaffolds
The unique photophysical properties of the phenalenone scaffold make it an excellent candidate for the development of advanced spectroscopic probes and sensors. nih.gov The core structure can be chemically modified to create "turn-on" or "turn-off" fluorescent probes that respond to specific analytes. nih.govresearchgate.net
A key strategy involves integrating a receptor unit onto the phenalenone fluorophore. The binding of a target analyte to the receptor triggers a change in the electronic structure of the molecule, leading to a detectable change in its fluorescence or color. nih.govresearchgate.net For example, a phenalenone-based probe was developed for the selective and sensitive detection of Fe³⁺ ions in aqueous solutions. nih.govresearchgate.net The probe operated through the hydrolysis of a C=N bond induced by Fe³⁺ coordination, which restored the high fluorescence of the parent 6-amino-1-phenalenone (B1604517). nih.govresearchgate.net
Table 2: Examples of Phenalenone-Based Sensing Platforms
| Probe Name | Target Analyte | Sensing Mechanism | Key Characteristics |
| 6-APT | Fe³⁺ ions | "Turn-on" fluorescence via C=N bond hydrolysis | Rapid response (<1 min), low limit of detection (1.3 µM), color change visible under daylight. nih.govresearchgate.net |
| HPAP | pH (7 to 12) | Colorimetric and fluorescent changes | Reversible, functions in four detectable channels (UV, emission, colorimetric, photoluminescence). researchgate.net |
| Compound 3 | I⁻ (Iodide) ions | Selective fluorescence quenching | High selectivity for iodide over other biologically relevant anions. researchgate.net |
Future research will focus on synthesizing new phenalenone derivatives with electron-donating and electron-withdrawing groups to fine-tune their absorption and emission wavelengths. nih.govusach.cl The goal is to develop probes that operate in the longer wavelength regions (green-red) to minimize background interference and enhance tissue penetration for biological imaging applications. nih.gov This includes creating theranostic agents that combine sensing (fluorescence imaging) with therapeutic action (photodynamic therapy) in a single molecule. nih.gov The development of these advanced platforms will expand the utility of phenalenones into fields like environmental monitoring, bio-imaging, and diagnostics. mdpi.com
Q & A
Q. What experimental design strategies are critical for studying the photodegradation kinetics of this compound under UV exposure?
Q. How should contradictory data on the antimicrobial activity of this compound across bacterial strains be analyzed?
Q. What computational approaches are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?
Q. How can longitudinal stability studies address contradictions in the shelf-life predictions of this compound formulations?
Data Contradiction and Validation
Q. What systematic approaches mitigate biases in bioactivity data for this compound?
Q. How can researchers reconcile discrepancies in cytotoxicity profiles of this compound between 2D and 3D cell models?
Safety and Compliance
Q. What safety protocols are essential when handling this compound in aqueous vs. organic phases?
- Methodological Answer : Use fume hoods and nitrile gloves for organic solvent work (e.g., dichloromethane). For aqueous solutions, ensure pH stability to prevent unexpected exotherms. Reference SDS data for analogous compounds (e.g., phenalenones with CAS 89409-15-4) to preempt hazards like dermal absorption risks. Train personnel in spill containment using vermiculite or activated carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
